5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride: is a pyrazole derivative characterized by the presence of an ethoxymethyl group at the 5-position, an ethyl group at the 1-position, and a sulfonyl chloride group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chloride reagents.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced pyrazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex pyrazole derivatives.
Catalysis: Employed in catalytic processes due to the presence of the sulfonyl chloride group.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications due to their biological activities, such as anti-inflammatory and antimicrobial properties.
Industry:
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The ethoxymethyl and ethyl groups contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes .
Comparison with Similar Compounds
5-(ethoxymethyl)furfural: Shares the ethoxymethyl group but has a different core structure.
1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Similar sulfonyl chloride group but different substituents on the pyrazole ring.
Uniqueness:
Structural Features: The combination of the ethoxymethyl, ethyl, and sulfonyl chloride groups in 5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride provides unique chemical reactivity and biological activity.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
IUPAC Name |
5-(ethoxymethyl)-1-ethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-3-11-7(6-14-4-2)8(5-10-11)15(9,12)13/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBLYNVGYDTDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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